2-benzyl-4-(chloromethyl)-1,3-oxazole
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Overview
Description
2-benzyl-4-(chloromethyl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a benzyl group at the 2-position and a chloromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted oxazoles with various functional groups replacing the chloromethyl group.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated oxazole derivatives.
Scientific Research Applications
2-benzyl-4-(chloromethyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(chloromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4-(chloromethyl)-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen atom in the oxazole ring.
2-benzyl-4-(chloromethyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
2-benzyl-4-(chloromethyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
202594-64-7 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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